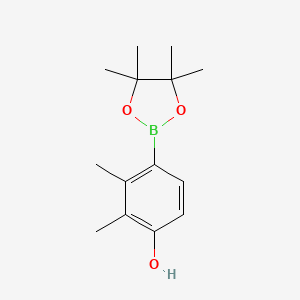

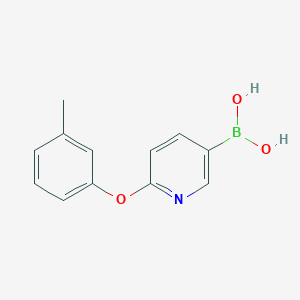

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Übersicht

Beschreibung

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as DMTB, is a boron-containing compound that has been widely used in scientific research. It is a potent inhibitor of tyrosine phosphatases, which are enzymes that play important roles in regulating cellular signaling pathways.

Wirkmechanismus

Target of Action

Similar compounds are often used in the suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds with which it can form carbon-carbon bonds.

Mode of Action

The compound likely interacts with its targets through a process known as borylation . In this process, the boron atom in the compound forms a bond with a carbon atom in the target molecule. This reaction is often catalyzed by a transition metal catalyst .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it may play a role in the synthesis of various organic compounds.

Action Environment

Similar compounds are often sensitive to light and air , suggesting that these factors could potentially affect the compound’s stability and efficacy.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol in lab experiments is its potency. It is a highly effective inhibitor of tyrosine phosphatases, which makes it a useful tool for studying these enzymes. Additionally, this compound is relatively stable and easy to handle.

One limitation of using this compound is its specificity. While it is a potent inhibitor of tyrosine phosphatases, it can also inhibit other enzymes that contain similar active sites. This can make it difficult to interpret the results of experiments that use this compound as a tool.

Zukünftige Richtungen

There are many potential future directions for research involving 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol. One area of interest is the development of more specific inhibitors of tyrosine phosphatases. This could help researchers better understand the roles of these enzymes in various cellular processes.

Another area of interest is the use of this compound as a therapeutic agent. Its ability to inhibit cancer cell growth and proliferation makes it a potential candidate for cancer treatment. Additionally, its anti-inflammatory and neuroprotective effects make it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.

Conclusion

This compound is a boron-containing compound that has been widely used in scientific research. Its ability to inhibit tyrosine phosphatases has made it a useful tool for studying cellular signaling pathways, cancer biology, and various diseases. While it has many advantages as a research tool, it also has limitations that should be taken into account. Overall, this compound is a promising compound with many potential future applications in both basic and clinical research.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has been used in a wide range of scientific research applications. One of its main uses is as a tool for studying the role of tyrosine phosphatases in cellular signaling pathways. By inhibiting these enzymes, this compound can help researchers better understand the molecular mechanisms that underlie various cellular processes.

This compound has also been used in studies of cancer biology. Tyrosine phosphatases are often dysregulated in cancer cells, and this compound has been shown to inhibit the growth and proliferation of various cancer cell lines. Additionally, this compound has been used in studies of diabetes, inflammation, and neurodegenerative diseases.

Biochemische Analyse

Biochemical Properties

2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is often used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative. This compound interacts with palladium catalysts to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules . Additionally, this compound can interact with various enzymes and proteins, facilitating the study of enzyme mechanisms and protein functions .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, it has been shown to affect the phosphorylation status of certain proteins, thereby altering signal transduction pathways . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to form covalent bonds with specific biomolecules, such as enzymes and proteins . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or air . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro experiments . These effects may include alterations in cell growth, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or promoting cell survival . At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent breakdown . This compound can also interact with cofactors like NADH and FADH2, affecting metabolic flux and altering metabolite levels . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These interactions are essential for its biological activity and effectiveness in biochemical studies.

Subcellular Localization

The subcellular localization of this compound is critical for its function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes and outcomes .

Eigenschaften

IUPAC Name |

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-9-10(2)12(16)8-7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGCQDIDAXVDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1487353-47-8 | |

| Record name | 2,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dichloro-N-[4-(2,4-dichlorobenzoyloxy)-2-methylphenyl]benzamide](/img/structure/B1431432.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1431435.png)

![Ethyl 4-bromobenzo[d]isoxazole-3-carboxylate](/img/structure/B1431438.png)

![2-Dichloromethyl-5-methyl-[1,3,4]oxadiazole](/img/structure/B1431443.png)